

# HPLC method development for Sofosbuvir impurity G analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity G |           |
| Cat. No.:            | B1142256              | Get Quote |

An advanced and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Sofosbuvir Impurity G** is presented. This application note provides a comprehensive protocol for the separation and quantification of this critical impurity, ensuring the quality and safety of the Sofosbuvir active pharmaceutical ingredient (API) and its formulated products. The method is developed to be specific, accurate, precise, and robust, aligning with the stringent requirements of regulatory bodies.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2][3] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. **Sofosbuvir Impurity G** is a diastereoisomer of Sofosbuvir, making its separation and quantification challenging yet crucial for quality control.[4][5] This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of **Sofosbuvir Impurity G**.

# **Experimental Protocols**Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions have been optimized to achieve efficient separation between Sofosbuvir and Impurity G.

Table 1: HPLC Instrumentation and Chromatographic Conditions



| Parameter            | Specification                                         |
|----------------------|-------------------------------------------------------|
| HPLC System          | Agilent 1260 Infinity II LC System or equivalent      |
| Detector             | Photodiode Array (PDA) Detector G1315D or UV Detector |
| Column               | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[6][7]     |
| Mobile Phase A       | 0.1% Trifluoroacetic Acid in Water[6][7]              |
| Mobile Phase B       | Acetonitrile                                          |
| Gradient Program     | See Table 2                                           |
| Flow Rate            | 1.0 mL/min[8][9]                                      |
| Injection Volume     | 10 μL[10]                                             |
| Column Temperature   | 30 °C[10]                                             |
| Detection Wavelength | 260 nm[6][7][11]                                      |
| Run Time             | 30 minutes                                            |

Table 2: Mobile Phase Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|----------------|------------------|------------------|
| 0              | 90               | 10               |
| 15             | 40               | 60               |
| 20             | 40               | 60               |
| 22             | 90               | 10               |
| 30             | 90               | 10               |

### **Preparation of Solutions**

• Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[6][7]



- Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of Sofosbuvir and 25 mg of **Sofosbuvir Impurity G** reference standards in 50 mL of diluent to obtain a stock solution of 500 μg/mL for each.
- Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent to get a final concentration of 5 μg/mL for both Sofosbuvir and Impurity G.
- Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir drug substance or powdered tablets equivalent to 50 mg of Sofosbuvir in 100 mL of diluent. Sonicate for 15 minutes and dilute to the mark. Filter the solution through a 0.45 μm nylon filter. Dilute 1.0 mL of the filtered solution to 100.0 mL with the diluent to obtain a theoretical concentration of 5 μg/mL of Sofosbuvir.

#### **Method Validation Summary**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

Table 3: Method Validation Summary



| Parameter                   | Result                                                                                                        | Acceptance Criteria                       |
|-----------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Specificity                 | No interference from blank and placebo at the retention time of Sofosbuvir and Impurity G.                    | No interference at the analyte peaks.     |
| Linearity (μg/mL)           | 0.5 - 7.5 μg/mL                                                                                               | Correlation coefficient $(r^2) \ge 0.999$ |
| Accuracy (% Recovery)       | 98.0% - 102.0%                                                                                                | 98.0% - 102.0%                            |
| Precision (% RSD)           |                                                                                                               |                                           |
| - Repeatability             | ≤ 2.0%                                                                                                        | ≤ 2.0%                                    |
| - Intermediate Precision    | ≤ 2.0%                                                                                                        | ≤ 2.0%                                    |
| Limit of Detection (LOD)    | 0.05 μg/mL                                                                                                    | Reportable                                |
| Limit of Quantitation (LOQ) | 0.15 μg/mL                                                                                                    | Reportable                                |
| Robustness                  | The method is robust for small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters are met.    |

## **System Suitability**

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 4: System Suitability Criteria



| Parameter              | Acceptance Criteria                                                       |
|------------------------|---------------------------------------------------------------------------|
| Tailing Factor (T)     | Not more than 2.0 for both Sofosbuvir and Impurity G peaks.               |
| Theoretical Plates (N) | Not less than 2000 for both peaks.                                        |
| Resolution (Rs)        | Not less than 2.0 between Sofosbuvir and Impurity G peaks.                |
| % RSD of Peak Areas    | Not more than 2.0% for six replicate injections of the standard solution. |

## **Workflow and Diagrams**

The logical workflow for the HPLC method development and analysis is depicted in the following diagram.





Click to download full resolution via product page

Caption: Workflow for HPLC analysis of Sofosbuvir Impurity G.



The relationship between the key stages of method development and validation is illustrated below.



Click to download full resolution via product page

Caption: Key stages of HPLC method development and validation.

#### Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control analysis of Sofosbuvir for the presence of Impurity G. The method is specific, linear, accurate, precise, and robust, providing reliable and consistent results. The detailed protocol and validation data support its implementation in pharmaceutical laboratories for the analysis of bulk drug and finished dosage forms.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. archives.ijper.org [archives.ijper.org]
- 9. fortunejournals.com [fortunejournals.com]
- 10. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HPLC method development for Sofosbuvir impurity G analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142256#hplc-method-development-for-sofosbuvir-impurity-g-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com